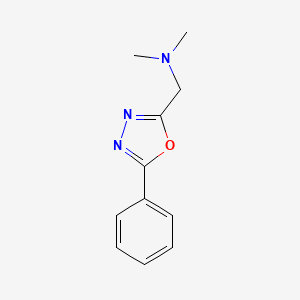
N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine, also known as DMPO, is a compound that has gained significant attention in scientific research due to its potential applications as a free radical scavenger. DMPO is a stable nitroxide radical that can selectively trap and detect free radicals, making it a valuable tool in various fields of study.
作用機序
N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine acts as a free radical scavenger by trapping and stabilizing free radicals in its nitroxide form. The nitroxide radical is highly stable and can be detected through various spectroscopic techniques. N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine can selectively trap different types of free radicals, including superoxide anion, hydroxyl radical, and peroxyl radical. The trapped radicals can be further analyzed to gain insights into the mechanisms of oxidative stress and inflammation.
Biochemical and Physiological Effects
N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine has been shown to have various biochemical and physiological effects. It can protect cells from oxidative damage by scavenging free radicals and reducing oxidative stress. N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine can also modulate the activity of various enzymes and signaling pathways involved in inflammation and cell death. Furthermore, N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine has several advantages for lab experiments. It is a stable and selective free radical scavenger that can be easily synthesized and purified. N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine can be used in various biological systems, including cells, tissues, and animal models. However, N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine has some limitations as well. It can only trap free radicals that are in close proximity to the nitroxide radical, which may limit its application in certain biological systems. N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine can also undergo redox cycling, which can lead to the generation of reactive intermediates that can cause cellular damage.
将来の方向性
N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine has significant potential for future research in various fields. Some possible future directions include the development of new N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives with improved selectivity and stability, the application of N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine in the study of oxidative stress and inflammation in human diseases, and the use of N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine as a diagnostic tool for the detection of free radicals in biological systems. Furthermore, the combination of N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine with other analytical techniques such as mass spectrometry and electron paramagnetic resonance (EPR) spectroscopy may provide new insights into the mechanisms of free radical-mediated diseases.
合成法
N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine can be synthesized through a simple reaction between N,N-dimethylformamide dimethyl acetal and 5-phenyl-1,3,4-oxadiazol-2-yl chloride. The reaction yields N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine as a white crystalline solid with a melting point of 106-109°C. The purity of the compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine has been extensively used in scientific research as a free radical scavenger. It is particularly useful in the detection and characterization of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in various biological systems. N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine can also be used to study the mechanisms of oxidative stress and inflammation, which are implicated in many diseases such as cancer, diabetes, and cardiovascular diseases.
特性
IUPAC Name |
N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-14(2)8-10-12-13-11(15-10)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPIBZGZYAPTLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NN=C(O1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

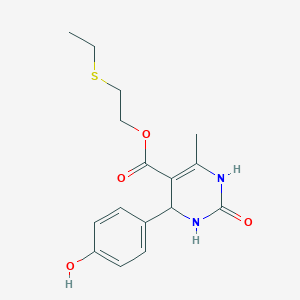
![2-(2-chlorophenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B4927548.png)
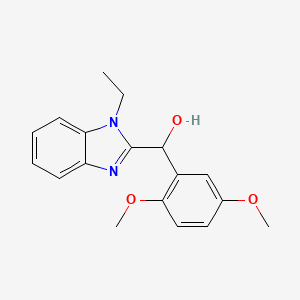


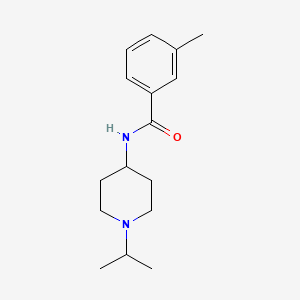
![3-(4-bromophenyl)-2-phenyl-5-[2-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4927595.png)
![4-[2-(3-hydroxybenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B4927601.png)

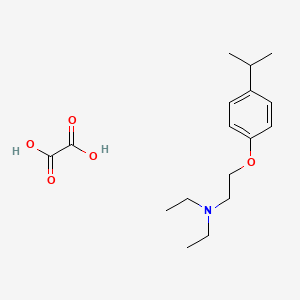
![4-methoxybenzyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4927617.png)
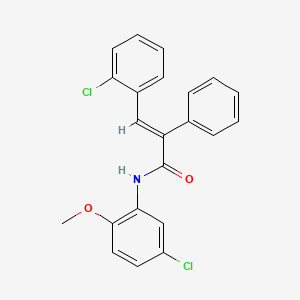

![N,N'-bis[2-(diethylamino)ethyl]terephthalamide](/img/structure/B4927631.png)